Cas no 10223-69-5 (Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)-)
10223-69-5 structure
Product Name:Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)-
CAS-nummer:10223-69-5
MF:C9H8F3N3O4
MW:279.17273235321
CID:1135216
Update Time:2024-07-26
Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)-
- 2,6-DINITRO-N-ETHYL-4-(TRIFLUOROMETHYL)ANILINE
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- Inchi: 1S/C9H8F3N3O4/c1-2-13-8-6(14(16)17)3-5(9(10,11)12)4-7(8)15(18)19/h3-4,13H,2H2,1H3
- InChI-sleutel: DOOFIWHGCPBLOA-UHFFFAOYSA-N
- LACHT: C1(NCC)=C([N+]([O-])=O)C=C(C(F)(F)F)C=C1[N+]([O-])=O
Berekende eigenschappen
- Exacte massa: 279.04674
- Monoisotopische massa: 279.047
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 328
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 104A^2
Experimentele eigenschappen
- Dichtheid: 1.528±0.06 g/cm3(Predicted)
- Smeltpunt: 71-73 °C
- Kookpunt: 321.6±42.0 °C(Predicted)
- PSA: 98.31
- LogboekP: 4.07300
- pka: -7.25±0.50(Predicted)
Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)- Gerelateerde literatuur
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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